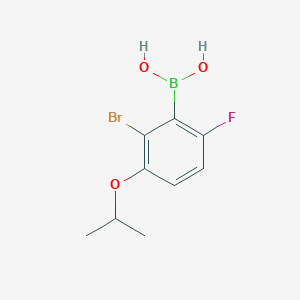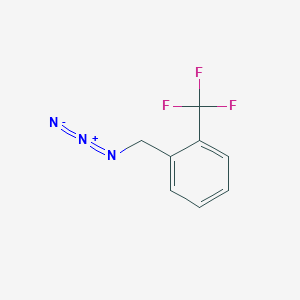
2-溴-6-氟-3-异丙氧基苯硼酸
描述
2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid is a useful research compound. Its molecular formula is C9H11BBrFO3 and its molecular weight is 276.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Halodeboronation and Cross-Coupling Reactions
Facile Synthesis and Application in Organic Chemistry
"2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid"的硼酸基团在卤代硼酸酯反应中起着关键作用,在特定条件下会转化为更具反应性的卤代化合物。例如,通过对2-氰基-6-氟苯硼酸的溴硼脱卤反应合成2-溴-3-氟苯甲腈,展示了该化合物在生成芳基溴化物和氯化物方面的实用性,产率较高,突显了其在有机合成和官能团转化中的多功能性(Szumigala, Devine, Gauthier, & Volante, 2004)。
Synthesis of Heterocycles and Pyridines
Versatile Synthesis of Pyridines and Pyridones
该化合物是合成各种杂环化合物,包括吡啶和吡啶酮的前体,通过锂化反应,随后与三甲基硼酸酯反应,然后进行铃木偶联反应。这些转化对于创建作为许多药物和农药核心结构的复杂杂环骨架至关重要(Sutherland & Gallagher, 2003)。
Antifungal Activity
Pharmacological Applications
某些苯硼酸,包括类似于"2-溴-6-氟-3-异丙氧基苯硼酸"的衍生物,表现出显著的抗真菌活性。这些化合物内的结构活性关系表明,对硼酸和卤代苯基团的修饰在它们的功效和特异性中起着重要作用(Borys, Wieczorek, Pecura, Lipok, & Adamczyk-Woźniak, 2019)。
Material Science and Conducting Polymers
Tuning Electronic Properties
对苯硼酸的卤代和烷氧基取代在控制所得聚合物的电子性能方面的作用进行了研究。这一研究领域对于开发具有特定电气、光学和物理化学性质的新材料至关重要,可用于电子、光电子和储能设备的应用(Krebs & Jørgensen, 2002)。
作用机制
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds between the boron atom in the boronic acid and a variety of organic halides or triflates.
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to palladium . The reaction conditions for these processes are exceptionally mild and functional group tolerant .
Biochemical Pathways
The suzuki-miyaura cross-coupling reactions in which this compound participates can lead to the formation of new organic compounds . These new compounds could potentially interact with various biochemical pathways, depending on their structure and properties.
Result of Action
The molecular and cellular effects of 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid’s action would depend on the specific organic compounds that are produced as a result of the Suzuki-Miyaura cross-coupling reactions . These effects could vary widely depending on the structure and properties of the resulting compounds.
生化分析
Biochemical Properties
2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound interacts with enzymes such as ligases and transferases, which facilitate the transfer of functional groups. The boronic acid moiety in 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid forms reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme mechanisms and protein interactions .
Cellular Effects
2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid has been shown to influence various cellular processes. It can modulate cell signaling pathways by interacting with key signaling molecules, thereby affecting gene expression and cellular metabolism. For instance, this compound can inhibit the activity of certain kinases, leading to alterations in phosphorylation states and downstream signaling events. Additionally, 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid can impact cellular metabolism by interfering with metabolic enzymes, resulting in changes in metabolite levels and flux .
Molecular Mechanism
The molecular mechanism of 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid involves its ability to form covalent bonds with target biomolecules. This compound can inhibit enzyme activity by binding to the active site and blocking substrate access. For example, it can act as an inhibitor of proteases by forming a covalent bond with the catalytic serine residue, thereby preventing substrate cleavage. Additionally, 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid can modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of boronic acid derivatives. Long-term exposure to 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid can result in cumulative effects on cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid in animal models vary with different dosages. At low doses, this compound can exhibit therapeutic effects by modulating specific biochemical pathways. At high doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Careful dosage optimization is essential to minimize adverse effects and maximize therapeutic potential .
Metabolic Pathways
2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites. These metabolites can further participate in conjugation reactions, resulting in the formation of glucuronides and sulfates. The metabolic flux of 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid can influence the levels of key metabolites and impact overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier (SLC) transporters, facilitating its intracellular accumulation. Additionally, binding proteins such as albumin can influence the distribution and bioavailability of 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid in the bloodstream. The localization of this compound within specific tissues can impact its biological activity and therapeutic efficacy .
Subcellular Localization
2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through the presence of targeting signals or post-translational modifications. For example, phosphorylation or acetylation of 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid can direct it to the nucleus, where it can interact with transcription factors and modulate gene expression. The subcellular localization of this compound is crucial for its role in regulating cellular processes .
属性
IUPAC Name |
(2-bromo-6-fluoro-3-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BBrFO3/c1-5(2)15-7-4-3-6(12)8(9(7)11)10(13)14/h3-5,13-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXVGFZUDLIHKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Br)OC(C)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BBrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584767 | |
| Record name | {2-Bromo-6-fluoro-3-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072951-75-7 | |
| Record name | B-[2-Bromo-6-fluoro-3-(1-methylethoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-Bromo-6-fluoro-3-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(Cyanomethyl)sulfanyl]benzoic acid](/img/structure/B1286821.png)

![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1286833.png)










